molecular formula C6H14N2O B3284366 N~1~,N~1~,N~2~-Trimethylalaninamide CAS No. 78397-21-4

N~1~,N~1~,N~2~-Trimethylalaninamide

Cat. No.: B3284366
CAS No.: 78397-21-4
M. Wt: 130.19 g/mol
InChI Key: RIUXWVNHMYQLQY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~,N~2~-Trimethylalaninamide is an organic compound with the empirical formula C6H15ClN2O. It is a derivative of alaninamide, characterized by the presence of three methyl groups attached to the nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~-Trimethylalaninamide typically involves the reaction of alanine with methylating agents under controlled conditions. One common method is the reaction of alanine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further methylated to yield the final product .

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N~2~-Trimethylalaninamide may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~-Trimethylalaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N~1~,N~1~,N~2~-Trimethylalaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~-Trimethylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-Dimethylalaninamide
  • N~1~,N~3~-Dimethyl-beta-alaninamide
  • N~1~-Phenyl-beta-alaninamide

Uniqueness

N~1~,N~1~,N~2~-Trimethylalaninamide is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biological Activity

N~1~,N~1~,N~2~-Trimethylalaninamide (TMA) is a chemically modified derivative of alanine, characterized by the presence of three methyl groups attached to the nitrogen atoms. This unique structure imparts distinct biological activities, making it a compound of interest in various scientific fields.

The empirical formula for this compound is C6_6H15_{15}N2_2O, with a molecular weight of 115.20 g/mol. The synthesis typically involves the methylation of alaninamide using methylating agents under controlled conditions, which may include solvents and catalysts to optimize yield and purity.

The biological activity of TMA is largely attributed to its interaction with specific molecular targets in biological systems. It can function as an enzyme inhibitor or activator, depending on the context. The mechanism involves binding to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to significant changes in metabolic pathways, impacting cellular functions.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : TMA has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that TMA may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects : Some studies indicate that TMA could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of TMA, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N~1~,N~1~-DimethylalaninamideTwo methyl groups on nitrogenModerate antimicrobial activity
N~1~,N~3~-Dimethyl-beta-alaninamideOne methyl group on one nitrogenLimited anticancer properties
N~1~-Phenyl-beta-alaninamidePhenyl group substitutionEnhanced neuroprotective effects

The distinct methylation pattern of TMA contributes to its enhanced reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

Several case studies have explored the applications and effects of TMA:

  • Case Study 1 : A study investigated the antimicrobial efficacy of TMA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a therapeutic agent.
  • Case Study 2 : Research on TMA's anticancer properties involved treating various cancer cell lines. The findings suggested that TMA inhibited cell proliferation and induced apoptosis, warranting further exploration into its mechanisms and potential clinical applications.

Properties

IUPAC Name

(2S)-N,N-dimethyl-2-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(7-2)6(9)8(3)4/h5,7H,1-4H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUXWVNHMYQLQY-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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